Indorenate Hydrochloride

Descripción general

Métodos De Preparación

La síntesis del clorhidrato de indorenato implica la reacción de 5-metoxitriptamina con β-metilcarboxilato . Las condiciones de reacción suelen incluir el uso de disolventes como el acetonitrilo y una solución tampón de acetato de sodio . Los métodos de producción industrial pueden incluir la cromatografía líquida de alta resolución (HPLC) para la purificación y cuantificación del compuesto .

Análisis De Reacciones Químicas

El clorhidrato de indorenato experimenta diversas reacciones químicas, entre ellas:

Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el anillo indol.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Indorenate hydrochloride primarily acts as a 5-HT1A agonist, influencing serotonin pathways that are crucial for mood regulation and motor functions. Its pharmacological profile indicates potential applications in treating neurological disorders and mental health conditions.

Motor Function Improvement

A significant study demonstrated that this compound improves motor performance in rats with chronic spinal cord injuries. In a controlled experiment, rats treated with indorenate showed significantly enhanced locomotor activity compared to the saline-treated control group, as measured by the Basso, Beattie, and Bresnahan (BBB) rating scale. This suggests that indorenate may have therapeutic potential for rehabilitation following spinal cord injuries .

Anxiolytic Effects

Research has indicated that indorenate possesses anxiolytic properties, which could be beneficial in treating anxiety disorders. In one study, doses of indorenate induced behaviors consistent with serotonin syndrome, indicating its role in modulating anxiety-related behaviors. The compound's ability to influence serotonergic pathways suggests it could be developed further as an anxiolytic agent .

Stability and Compatibility Studies

Understanding the stability of this compound is crucial for its formulation in pharmaceutical applications. A study investigated the solid-state chemical stability of indorenate when mixed with various excipients. It was found that mixing with microcrystalline cellulose resulted in lower degradation rates compared to lactose, highlighting the importance of excipient selection in drug formulation .

| Excipient | Degradation Rate (day⁻¹) |

|---|---|

| Microcrystalline Cellulose | |

| Lactose | |

| Partially Amorphous Lactose |

This table illustrates the varying stability of this compound based on the choice of excipient, which is vital for ensuring effective drug delivery.

Broader Therapeutic Potential

Beyond its immediate applications in motor function and anxiety, this compound shows promise in other therapeutic areas:

Anticancer Activity

Indole derivatives, including indorenate, have been studied for their anticancer properties. Research has shown that certain derivatives exhibit significant potency against various cancer cell lines, indicating a potential role for indorenate and its analogs in cancer therapy .

Antimicrobial Properties

Recent studies have identified antimicrobial activities associated with indole derivatives similar to this compound. These compounds have demonstrated effectiveness against various pathogenic strains, suggesting that indorenate could also be explored for its antimicrobial potential .

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

- Chronic Spinal Cord Injury : A study involving chronic spinal cord injury models revealed that treatment with indorenate significantly improved motor function compared to controls .

- Anxiety Disorders : Behavioral studies indicated that indorenate administration resulted in reduced anxiety-like behaviors in animal models .

- Stability Testing : Research on the stability of indorenate with different excipients provided insights into formulation strategies for enhancing drug efficacy and shelf-life .

Mecanismo De Acción

El clorhidrato de indorenato ejerce sus efectos principalmente a través de su acción sobre los receptores de serotonina. Actúa como agonista en los receptores 5-HT1A, 5-HT1B y 5-HT2C, lo que lleva a diversos efectos fisiológicos . Los objetivos moleculares y las vías implicadas incluyen la modulación de los niveles de serotonina y la activación de vías de señalización específicas en el cerebro .

Comparación Con Compuestos Similares

El clorhidrato de indorenato es similar a otros agonistas de los receptores de serotonina como la fenfluramina y la anfetamina . es único en su afinidad específica por los receptores 5-HT1A, 5-HT1B y 5-HT2C, lo que contribuye a su perfil farmacológico distintivo . Otros compuestos similares incluyen la 5-metoxitriptamina y la acetriptina .

Actividad Biológica

Indorenate hydrochloride, chemically known as 5-methoxytryptamine β-methyl carboxylate hydrochloride, is a compound with notable biological activities, particularly as a serotonergic agent. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Indorenate acts primarily as a 5-HT1A receptor agonist , influencing serotonin pathways in the brain. This interaction is crucial for its anxiolytic and antihypertensive effects. The compound's ability to modulate serotonin levels contributes to its behavioral effects, including anxiolysis and alterations in sexual behavior.

Pharmacological Effects

- Anxiolytic Activity :

- Motor Function Improvement :

- Sexual Behavior Modulation :

- Antihypertensive Effects :

Table 1: Summary of Biological Activities of this compound

Stability and Interaction Studies

Research on the stability of this compound indicates that it exhibits varying stability based on the excipients used during formulation. For instance, mixtures with microcrystalline cellulose showed better stability compared to those with lactose, which demonstrated strong solid-solid interactions leading to chemical incompatibility . This finding is critical for pharmaceutical formulations involving indorenate.

Propiedades

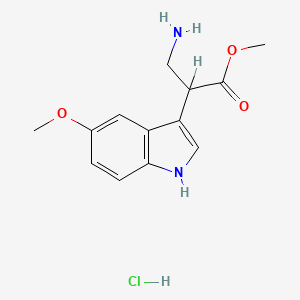

IUPAC Name |

methyl 3-amino-2-(5-methoxy-1H-indol-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3.ClH/c1-17-8-3-4-12-9(5-8)11(7-15-12)10(6-14)13(16)18-2;/h3-5,7,10,15H,6,14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGSBANGKXGRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C(CN)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046306 | |

| Record name | Indorenate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72318-55-9 | |

| Record name | Indorenate hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072318559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indorenate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDORENATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860O06CJWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of different excipients on the stability of Indorenate Hydrochloride?

A1: The research primarily focuses on the stability of this compound when mixed with different excipients. It was observed that this compound exhibited greater stability when tumble-mixed with microcrystalline cellulose compared to lactose []. This difference is attributed to the strong solid-solid interaction between this compound and lactose, suggesting potential chemical incompatibility. Furthermore, granulation, which distributes the drug on the excipient's surface, increased the degradation rate of this compound in both microcrystalline cellulose and lactose mixtures []. This highlights the importance of excipient selection and formulation techniques on the stability of this compound.

Q2: Can calorimetric studies predict the chemical compatibility of this compound with excipients?

A2: Yes, the research demonstrates that Differential Scanning Calorimetry (DSC) can be a valuable tool to predict chemical compatibility. DSC analysis revealed a strong interaction between this compound and lactose, indicated by the disappearance of lactose's characteristic peaks and the emergence of new peaks []. This interaction suggests incompatibility. Conversely, no significant changes in transition peaks were observed with microcrystalline cellulose, indicating compatibility []. Thus, DSC serves as a useful predictive tool for assessing compatibility during pharmaceutical development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.